Cas no 2227882-10-0 ((1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol)

(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol structure
2227882-10-0 structure
Product name:(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
CAS No:2227882-10-0
MF:C10H14BrNO3
MW:276.127062320709
CID:6331359
PubChem ID:165677653

(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
    • 2227882-10-0
    • EN300-1926408
    • Inchi: 1S/C10H14BrNO3/c1-14-8-3-6(7(13)5-12)4-9(15-2)10(8)11/h3-4,7,13H,5,12H2,1-2H3/t7-/m1/s1
    • InChI Key: GWBVOFOQZGSVAX-SSDOTTSWSA-N
    • SMILES: BrC1=C(C=C(C=C1OC)[C@@H](CN)O)OC

Computed Properties

  • Exact Mass: 275.01571g/mol
  • Monoisotopic Mass: 275.01571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.7Ų
  • XLogP3: 0.9

(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1926408-1.0g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
1g
$1557.0 2023-06-01
Enamine
EN300-1926408-1g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
1g
$1557.0 2023-09-17
Enamine
EN300-1926408-10g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
10g
$6697.0 2023-09-17
Enamine
EN300-1926408-0.05g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
0.05g
$1308.0 2023-09-17
Enamine
EN300-1926408-0.5g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
0.5g
$1495.0 2023-09-17
Enamine
EN300-1926408-2.5g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
2.5g
$3051.0 2023-09-17
Enamine
EN300-1926408-0.1g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
0.1g
$1371.0 2023-09-17
Enamine
EN300-1926408-5.0g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
5g
$4517.0 2023-06-01
Enamine
EN300-1926408-10.0g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
10g
$6697.0 2023-06-01
Enamine
EN300-1926408-0.25g
(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol
2227882-10-0
0.25g
$1432.0 2023-09-17

(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol Related Literature

Additional information on (1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol

Chemical Profile of (1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol (CAS No. 2227882-10-0)

(1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol, identified by its CAS number 2227882-10-0, is a significant compound in the field of pharmaceutical chemistry. This chiral amine derivative features a complex aromatic system with both bromine and methoxy substituents, making it a versatile intermediate for drug development. The stereochemical configuration at the carbon center is crucial for its biological activity, as enantiomeric purity directly influences pharmacological efficacy and safety.

The molecular structure of this compound consists of an ethanolamine backbone linked to a phenyl ring substituted at the 4-position with bromine and at the 3- and 5-positions with methoxy groups. This arrangement creates a unique electronic and steric environment that can modulate interactions with biological targets. The presence of both electron-withdrawing and electron-donating groups enhances its potential as a pharmacophore in the design of novel therapeutic agents.

In recent years, there has been growing interest in developing small-molecule modulators targeting neurological disorders, particularly those involving neurotransmitter systems. The structural motif of (1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol bears resemblance to several known bioactive compounds that interact with serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit properties relevant to cognitive enhancement and mood regulation, though further research is necessary to fully elucidate its mechanism of action.

The synthesis of (1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol involves multi-step organic transformations, including stereoselective reduction and aromatic substitution reactions. Advanced synthetic methodologies such as asymmetric hydrogenation have been employed to ensure high enantiomeric purity, which is critical for pharmaceutical applications. The use of palladium catalysts in cross-coupling reactions has also been explored to introduce the bromine and methoxy groups efficiently.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding affinity of this compound to various protein targets. The three-dimensional structure suggests potential interactions with enzymes involved in metabolic pathways relevant to inflammation and neuroprotection. These simulations provide valuable insights into optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

The pharmacological potential of (1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol has prompted investigation into its analogs with modified substituents. By varying the positions or types of functional groups, researchers aim to enhance bioavailability and reduce off-target effects. For instance, replacing one methoxy group with a fluoro substituent may alter electronic properties while maintaining stereochemical integrity.

In clinical research settings, this compound is being evaluated in preclinical models for its therapeutic efficacy. Animal studies have shown promising results in assays measuring cognitive function and behavioral responses associated with neurological disorders. While these findings are encouraging, human trials are required to confirm safety profiles and dosing regimens before broader therapeutic application.

The regulatory landscape for novel pharmaceutical compounds necessitates rigorous characterization under Good Manufacturing Practices (GMP). Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify chemical identity and purity standards. Stability studies under various storage conditions also play a critical role in ensuring product consistency throughout its shelf life.

Future directions in the study of (1S)-2-amino-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol may include exploring its role in combination therapies alongside other bioactive molecules. Synergistic effects could lead to more potent treatments with improved patient outcomes. Additionally, investigating its potential as a scaffold for drug discovery could uncover new classes of bioactive agents targeting unmet medical needs.

The broader impact of this research lies in advancing our understanding of structure-function relationships in medicinal chemistry. By leveraging computational tools alongside experimental approaches, scientists can accelerate the development pipeline from discovery to market-ready therapeutics. Collaborative efforts between academia and industry further strengthen these initiatives by pooling resources and expertise.

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